molecular formula C14H18BrNO4 B1279614 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 82278-95-3

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Cat. No. B1279614
CAS RN: 82278-95-3
M. Wt: 344.2 g/mol
InChI Key: FBUDYESOPLBQIR-UHFFFAOYSA-N
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Description

The compound 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chemical entity that can be associated with a class of organic compounds known as propanoic acids. These acids are characterized by a three-carbon aliphatic straight-chain with a carboxylic acid group at one end. The compound is further modified with a bromophenyl group and a carbonylamino moiety, which suggests potential for activity in various chemical reactions and possibly biological applications.

Synthesis Analysis

The synthesis of related propanoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(diphenylphosphino)propanoic acid involves copper-catalyzed C-N coupling reactions, which could be analogous to potential methods for synthesizing the compound . Another related synthesis involves the C-alkylation of methyl 2-[4-(methylthio)phenyl]acetate followed by hydrolysis and oxidation to yield a propanoic acid derivative . These methods indicate that the synthesis of the compound of interest might involve halogenated intermediates and subsequent coupling reactions.

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives is crucial in determining their reactivity and physical properties. For example, the presence of a bromophenyl group in the compound suggests potential reactivity in electrophilic aromatic substitution reactions or in coupling reactions as seen in the synthesis of 3-aryl-2-bromopropanoic acids . The carbonylamino group could also influence the molecular conformation and the overall polarity of the molecule.

Chemical Reactions Analysis

Propanoic acid derivatives can participate in various chemical reactions. The presence of a bromophenyl group in the compound suggests that it could be used in further functionalization reactions, such as the N-arylation of imidazoles and pyrazoles . Additionally, the compound could potentially undergo reactions typical of carboxylic acids, such as esterification or amidation, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives can be influenced by their functional groups. For instance, the presence of a bromophenyl group could increase the compound's molecular weight and potentially its boiling point. The compound's solubility in organic solvents might be high due to the presence of the carbonylamino group. The enantioseparation of isomeric propanoic acids indicates that chiral centers in such compounds can significantly affect their physical properties, such as solubility and melting points .

Scientific Research Applications

  • Synthesis of 1,2,3-Triazole Derivatives : One study describes the synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates using 3-aryl-2-bromopropanoic acids esters, which are products of the Meerwein arylation. This synthesis is significant for producing 1,2,3-triazole derivatives, which have broad applications in pharmaceuticals and agrochemicals (Pokhodylo, Savka, & Obushak, 2017).

  • Regiospecific Syntheses and Structural Analysis : Another study focuses on the regiospecific syntheses of certain propanoic acid derivatives and emphasizes the importance of spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination. This is crucial for understanding the molecular structures of compounds with potential pharmaceutical applications (Kumarasinghe, Hruby, & Nichol, 2009).

  • Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : The improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, which are important in medicinal chemistry, has been reported. These acids are synthesized through reduction and N-formylation processes, highlighting advancements in synthetic methodologies (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

  • Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids : A study details the synthesis of diastereomeric β-hydroxy-β-arylpropanoic acids, structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The research evaluates their anti-inflammatory activity and molecular docking experiments to identify potential COX-2 inhibitors (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).

  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones : Another relevant application is the efficient synthesis of N-substituted 1,3-oxazinan-2-ones, which involves a three-component, one-pot reaction. This study demonstrates the versatility of certain propanoic acid derivatives in synthesizing cyclic compounds with potential biomedical uses (Trifunović, Dimitrijević, Vasić, Radulović, Vukicevic, Heinemann, & Vukićević, 2010).

properties

IUPAC Name

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUDYESOPLBQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

CAS RN

82278-95-3
Record name 3-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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